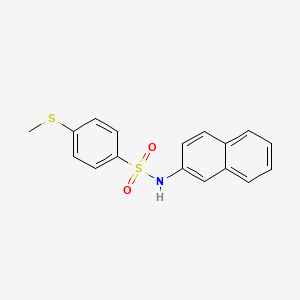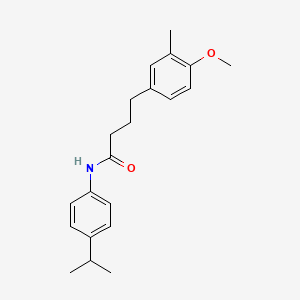
2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis process involves multiple steps, including the preparation of key intermediates and final compound formation. Techniques like crystal structure analysis, spectral IR, NMR, UV-Vis investigations, and computational methods such as DFT calculations are employed to characterize the synthesized compounds and validate their structures (Demir et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound is analyzed using X-ray diffraction, demonstrating how intramolecular hydrogen bonds and geometric configurations contribute to its stability. This analysis helps in understanding the compound's stereochemistry and electronic structure (Siddiqui et al., 2008).
Chemical Reactions and Properties
The compound's reactivity and chemical behavior are studied through its interactions with different chemical agents. This includes examining its chemoselective reactions and how different functional groups affect its chemical stability and reactivity (Hajji et al., 2002).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are determined through experimental procedures and contribute to the compound's applicability in various fields (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different environmental conditions, are evaluated. This analysis provides insights into the compound's potential applications and safety measures required during handling (Temeriusz et al., 2001).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-chlorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-16(2,21-12-9-7-11(17)8-10-12)15(20)19-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWYEWMNJKJRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5721811.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5721827.png)


![3-cyclopropyl-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5721853.png)

![2',2',5,7-tetramethyltetrahydrospiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,4'-pyran]-6-ol](/img/structure/B5721870.png)

![4-ethyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5721885.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)

![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)